

1-(4-Nitrophenyl)piperidin-4-one molecular weight and formula

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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)piperidin-4-one

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An In-depth Technical Guide to **1-(4-Nitrophenyl)piperidin-4-one**: Synthesis, Characterization, and Applications

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Abstract

This technical guide provides a comprehensive overview of **1-(4-Nitrophenyl)piperidin-4-one**, a key chemical intermediate with significant applications in pharmaceutical synthesis. The document details the molecule's fundamental physicochemical properties, outlines a robust synthetic protocol, and discusses standard analytical techniques for its characterization. Furthermore, it explores the compound's primary role as a precursor in the synthesis of the anticoagulant drug Apixaban and the broader pharmacological potential of the piperidin-4-one scaffold. Safety, handling, and storage protocols are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Core Properties

1-(4-Nitrophenyl)piperidin-4-one is a substituted piperidinone derivative that has garnered significant interest as a versatile building block in organic synthesis. Its structure incorporates a reactive piperidin-4-one core attached to an electron-deficient nitrophenyl group. This unique combination of functional groups makes it a valuable precursor for creating more complex molecular architectures, most notably in the pharmaceutical industry.

The piperidin-4-one moiety is a well-established pharmacophore, recognized for its presence in a wide array of biologically active compounds, including anticancer and anti-HIV agents.[1][2] The primary and most commercially significant application of **1-(4-Nitrophenyl)piperidin-4-one** is its role as a key intermediate in the manufacturing process of Apixaban, a widely prescribed direct factor Xa inhibitor used as an anticoagulant.[3]

Below is a summary of its core chemical and physical properties.

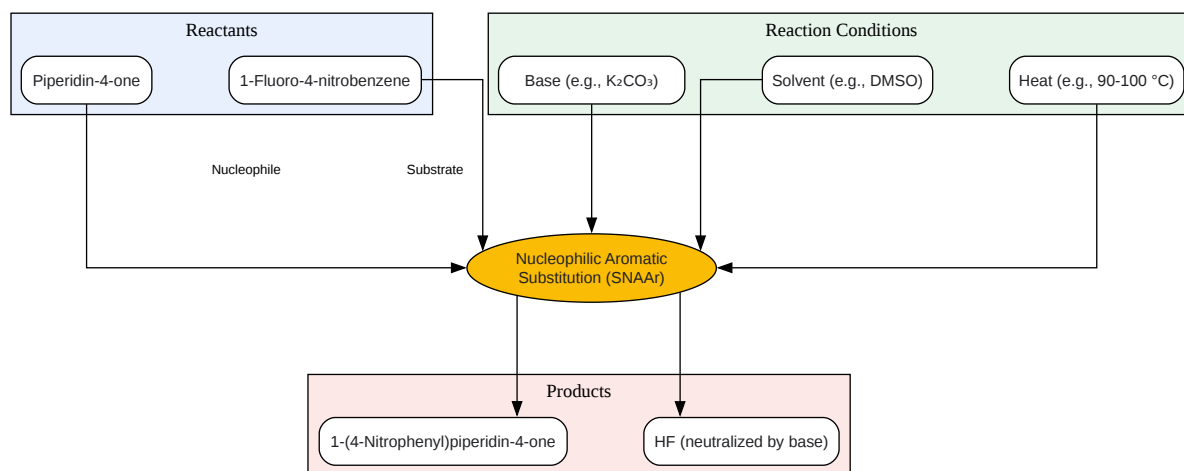
Identifier	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₃	[4][5][6]
Molecular Weight	220.22 g/mol	[5][6][7]
CAS Number	23499-01-6	[4]
Appearance	Solid	[5]
Canonical SMILES	<chem>O=C1CCN(CC1)C2=CC=C(C=C2)--INVALID-LINK--[O-]</chem>	[5]
InChI Key	CRGRJUULGQHKOZ-UHFFFAOYSA-N	[5]

Synthesis and Purification

The synthesis of **1-(4-Nitrophenyl)piperidin-4-one** is typically achieved via a nucleophilic aromatic substitution (S_NAr) reaction. This well-established mechanism is highly effective due to the presence of the strongly electron-withdrawing nitro group on the phenyl ring, which activates the aromatic system towards nucleophilic attack.

Synthetic Pathway Overview

The most common laboratory and industrial synthesis involves the reaction of piperidin-4-one with 1-fluoro-4-nitrobenzene. The fluorine atom serves as an excellent leaving group, and the reaction is generally carried out in the presence of a weak base to neutralize the hydrofluoric acid (HF) generated in situ.



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Caption: General workflow for the synthesis of **1-(4-Nitrophenyl)piperidin-4-one**.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for similar N-aryl piperidine syntheses.[8]

Materials:

- Piperidin-4-one hydrochloride
- 1-Fluoro-4-nitrobenzene
- Potassium carbonate (K₂CO₃), anhydrous

- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Deionized water
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidin-4-one hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and dimethyl sulfoxide (DMSO).
- **Addition of Reactant:** Add 1-fluoro-4-nitrobenzene (1.05 eq) to the stirring suspension.
- **Reaction:** Heat the reaction mixture to 90-100 °C and stir for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture to room temperature. Add deionized water to precipitate the crude product.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3x).
- **Washing:** Combine the organic layers and wash with deionized water, followed by saturated brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure product.

Causality in Experimental Design

- **Choice of Base:** Potassium carbonate is a mild, inexpensive base sufficient to deprotonate the piperidin-4-one hydrochloride salt and neutralize the HF byproduct without promoting side reactions.
- **Choice of Solvent:** DMSO is a polar aprotic solvent that effectively dissolves the reactants and facilitates the S_NA_r mechanism by stabilizing the charged Meisenheimer complex intermediate.
- **Temperature:** Elevated temperatures are required to overcome the activation energy of the reaction, ensuring a reasonable reaction rate.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized **1-(4-Nitrophenyl)piperidin-4-one**, a suite of standard analytical techniques is employed.

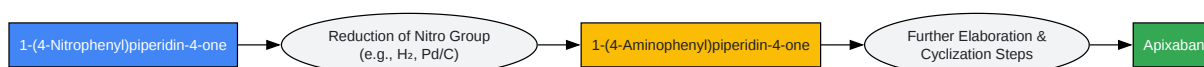
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring, typically as two doublets in the downfield region (approx. 7.0-8.2 ppm). The protons on the piperidinone ring will appear as multiplets in the upfield region (approx. 2.5-4.0 ppm).
 - ¹³C NMR: The spectrum will show a characteristic signal for the ketone carbonyl carbon around 200-210 ppm. Aromatic carbons will appear in the 110-150 ppm range, while the aliphatic carbons of the piperidine ring will be found in the 40-60 ppm range. Spectral data for similar piperidin-4-one structures can be found in the literature.^{[9][10]}
- **Infrared (IR) Spectroscopy:** Key diagnostic peaks include a strong absorption band around 1710-1730 cm⁻¹ corresponding to the C=O stretch of the ketone. Strong, characteristic peaks for the nitro group (N-O) asymmetric and symmetric stretches will be observed around 1500-1540 cm⁻¹ and 1330-1370 cm⁻¹, respectively.
- **Mass Spectrometry (MS):** Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak [M+H]⁺ at m/z 221.08, confirming the molecular weight of the compound.

Applications in Drug Development

The primary value of **1-(4-Nitrophenyl)piperidin-4-one** lies in its utility as a precursor for high-value pharmaceutical compounds.

Key Intermediate in Apixaban Synthesis

Apixaban is an oral anticoagulant sold under the brand name Eliquis. The synthesis of Apixaban involves several steps where the piperidinone scaffold is further elaborated. The 4-nitrophenyl group of **1-(4-Nitrophenyl)piperidin-4-one** is a critical synthon; the nitro group is typically reduced to an aniline, which then participates in subsequent cyclization and coupling reactions to form the final drug molecule.[3]



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Caption: Simplified role of the title compound in the Apixaban synthetic pathway.

The Piperidin-4-one Pharmacophore

The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry. Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This core has been successfully incorporated into drugs with diverse pharmacological activities, including:

- Anticancer agents[1]
- Anti-HIV agents[1]
- Dopamine D2 receptor ligands[11]
- Anti-inflammatory agents[12]
- Analgesics and Anticonvulsants[1]

The versatility of **1-(4-Nitrophenyl)piperidin-4-one** allows for its use in the discovery of new chemical entities based on this potent pharmacophore.

Safety, Handling, and Storage

Proper handling of **1-(4-Nitrophenyl)piperidin-4-one** is essential to ensure laboratory safety. While comprehensive toxicological data is limited, information from safety data sheets for similar compounds provides guidance.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Hazard Information	Precautionary Measures
GHS Classification	Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
Signal Word	Warning
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, eye protection, and face protection.
Handling	Avoid breathing dust. Use only in a well-ventilated area. Wash hands and exposed skin thoroughly after handling.
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.
First Aid (Skin)	Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.
Disposal	Dispose of contents/container to an approved waste disposal plant.

The compound is classified as a combustible solid.[\[5\]](#) Keep away from heat, sparks, and open flames.

Conclusion

1-(4-Nitrophenyl)piperidin-4-one is a chemical intermediate of significant industrial and academic importance. Its straightforward synthesis, combined with the strategic placement of its functional groups, makes it an invaluable precursor for complex molecules, particularly the anticoagulant Apixaban. The inherent biological relevance of the piperidin-4-one scaffold ensures that this compound will remain a valuable tool for researchers and professionals engaged in drug discovery and development. This guide provides the foundational knowledge required for its synthesis, characterization, and safe application in a scientific setting.

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